

Spectroscopic Profile of Methyl 4-bromo-3,5-dimethoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-bromo-3,5-dimethoxybenzoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-bromo-3,5-dimethoxybenzoate**, a key chemical intermediate in the synthesis of various organic compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The empirical formula for **Methyl 4-bromo-3,5-dimethoxybenzoate** is $C_{10}H_{11}BrO_4$, with a molecular weight of 275.1 g/mol [\[1\]](#) The structural and spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The 1H and ^{13}C NMR data for **Methyl 4-bromo-3,5-dimethoxybenzoate** are presented below.

Table 1: 1H NMR Spectroscopic Data (300 MHz, $CDCl_3$) [\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.72	Singlet	2H	Aromatic H (H-2, H-6)
3.78	Singlet	3H	Ester methyl (COOCH ₃)
3.62	Singlet	6H	Methoxy (OCH ₃)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)[1]

Chemical Shift (δ) ppm	Assignment
179.2	Carbonyl Carbon (C=O)
157.7	Aromatic C-OCH ₃ (C-3, C-5)
134.5	Aromatic C-COOCH ₃ (C-1)
125.3	Aromatic C-Br (C-4)
113.2	Aromatic C-H (C-2, C-6)
63.2	Methoxy Carbon (OCH ₃)
58.3	Ester Methyl Carbon (COOCH ₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **Methyl 4-bromo-3,5-dimethoxybenzoate** are listed below.

Table 3: IR Spectroscopic Data (KBr Pellet)[1]

Frequency (cm ⁻¹)	Assignment
1723	C=O stretch (Ester)
1601, 1588	C=C stretch (Aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The characteristic peaks observed for **Methyl 4-bromo-3,5-dimethoxybenzoate** are shown below. The presence of bromine is indicated by the characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units. [\[1\]](#)

Table 4: Mass Spectrometry Data

Technique	m/z	Assignment
GC-MS	273.9, 275.9	[M] ⁺
LC-MS	274.9, 277.0	[M+H] ⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.
- Cap the NMR tube securely.

Data Acquisition:

- Insert the sample into the NMR spectrometer.

- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum, typically using a 300 MHz or higher field strength instrument.
- Acquire the proton-decoupled ^{13}C NMR spectrum.

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Place approximately 1-2 mg of the solid sample and 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder into a pellet die.
- Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Record the background spectrum using a pure KBr pellet.
- Record the sample spectrum.
- The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., acetone or dichloromethane).

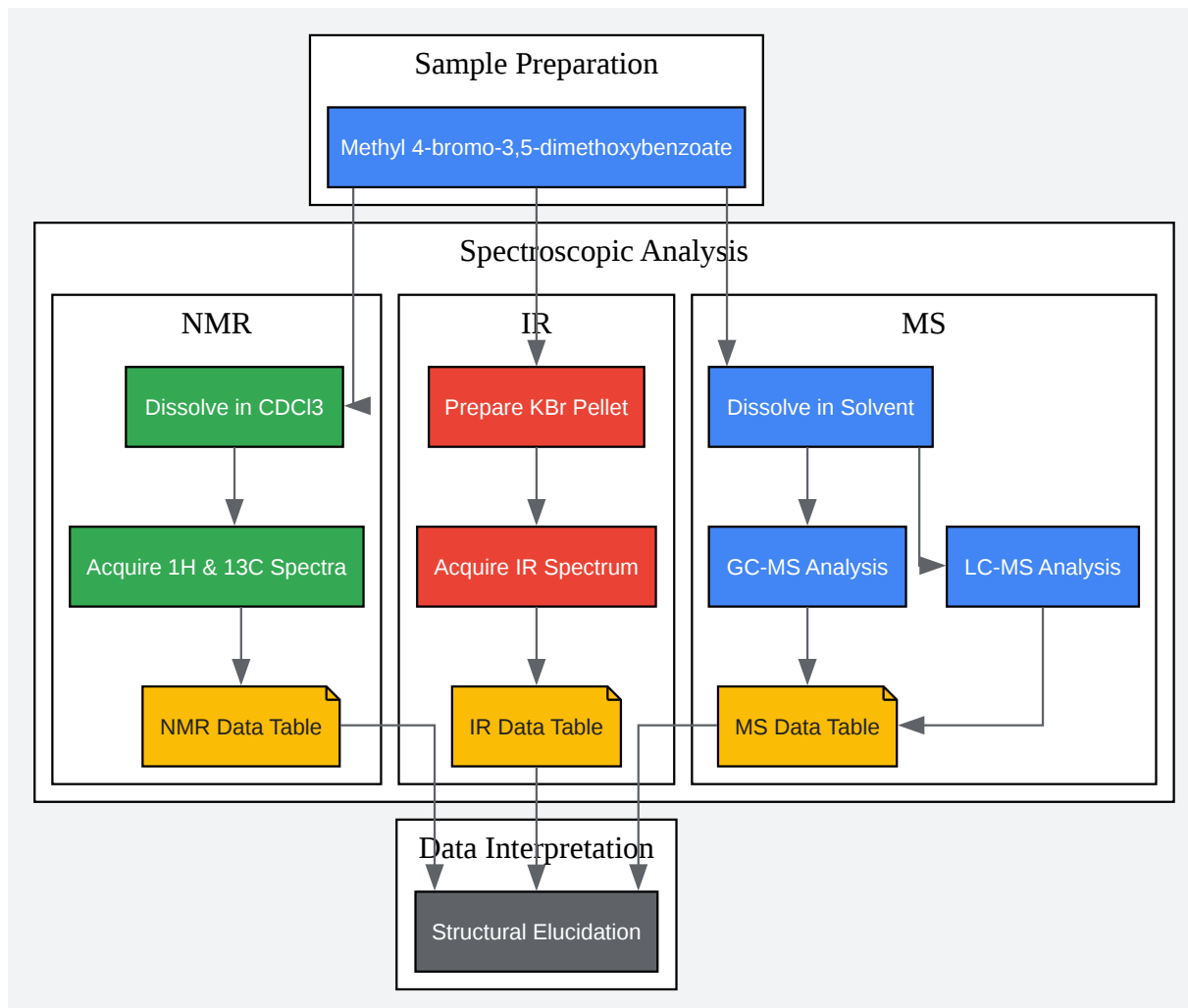
- **Injection:** Inject a small volume (typically 1 μL) of the solution into the GC inlet.
- **Separation:** The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs based on their boiling points and interactions with the stationary phase.
- **Ionization:** As the components elute from the column, they enter the mass spectrometer's ion source, where they are typically ionized by electron impact (EI).
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
- **Detection:** The detector records the abundance of each ion at a specific m/z , generating a mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS):

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable solvent compatible with the LC mobile phase.
- **Injection:** Inject the sample solution into the LC system.
- **Separation:** The sample is passed through a column where components are separated based on their interactions with the stationary and mobile phases.
- **Ionization:** The eluent from the LC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique for this purpose.
- **Mass Analysis and Detection:** Similar to GC-MS, the ions are analyzed and detected to produce a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Methyl 4-bromo-3,5-dimethoxybenzoate**.



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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

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References

- 1. orgchemboulder.com [orgchemboulder.com]
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Phone: (601) 213-4426

Email: info@benchchem.com